(2S)-2-amino-3-methoxy-N-(phenylmethyl)propanamide, also known as (2S)-lacosamide impurity D or SPM 6912, is a derivative of propanoic acid (propanamide). Limited information is available regarding its origin or specific significance in scientific research []. However, its structure suggests potential applications as a chiral intermediate or building block in organic synthesis.
The key features of the molecule include (refer to resources for chemical structure depictions []):
(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. One of these enantiomers, specifically the (R)-enantiomer, is the active ingredient in the antiepileptic drug lacosamide (WO2011158194A1: ). However, the (2S)-enantiomer has also received attention in scientific research for several reasons:
(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide can be a useful intermediate in the synthesis of lacosamide. Researchers have explored enzymatic methods for separating the (R)-enantiomer from a racemic mixture (containing both enantiomers) of this compound. This allows for the isolation of the desired form for lacosamide production (WO2011158194A1: , US20130095535A1: ).
While the (R)-enantiomer is the active component of lacosamide, some research suggests the (2S)-enantiomer may have its own biological properties. However, more research is needed to understand any potential therapeutic applications of the (2S) form (GSRS: ).